

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride commercial availability

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Compound of Interest

Compound Name: 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride

Cat. No.: B1310595

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Technical Guide: 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride**, including its commercial availability, a detailed synthesis protocol, and its potential application in the inhibition of carbonic anhydrase-related signaling pathways.

Commercial Availability

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride (CAS No. 210691-38-6) is available from a variety of commercial suppliers.^{[1][2][3][4][5]} The compound is typically offered in research quantities with purities often exceeding 95%. Below is a summary of representative suppliers and their offerings.

| Supplier | Product Code | Purity | Quantity |
|--------------|---------------|---------------|---------------|
| Fluorochem | F460109 | 95.0%+ | 1G |
| ChemScene | CS-0003912 | Not Specified | Not Specified |
| CymitQuimica | Not Specified | Not Specified | Not Specified |
| Laibo Chem | Not Specified | Not Specified | 1g |
| J&W Pharmed | Not Specified | Not Specified | Not Specified |

Synthesis Protocol

While a specific, detailed protocol for the synthesis of **1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride** is not readily available in published literature, a plausible two-step synthetic route can be devised based on established methods for the trifluoroacetylation of indolines and the chlorosulfonylation of aromatic compounds.

Step 1: N-Trifluoroacetylation of Indoline

This step involves the reaction of indoline with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a base to yield 1-(2,2,2-Trifluoroacetyl)indoline.

Experimental Protocol:

- To a solution of indoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or pyridine (1.1 eq).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with the addition of water.

- Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2,2,2-Trifluoroacetyl)indoline.
- Purify the crude product by flash column chromatography on silica gel if necessary.

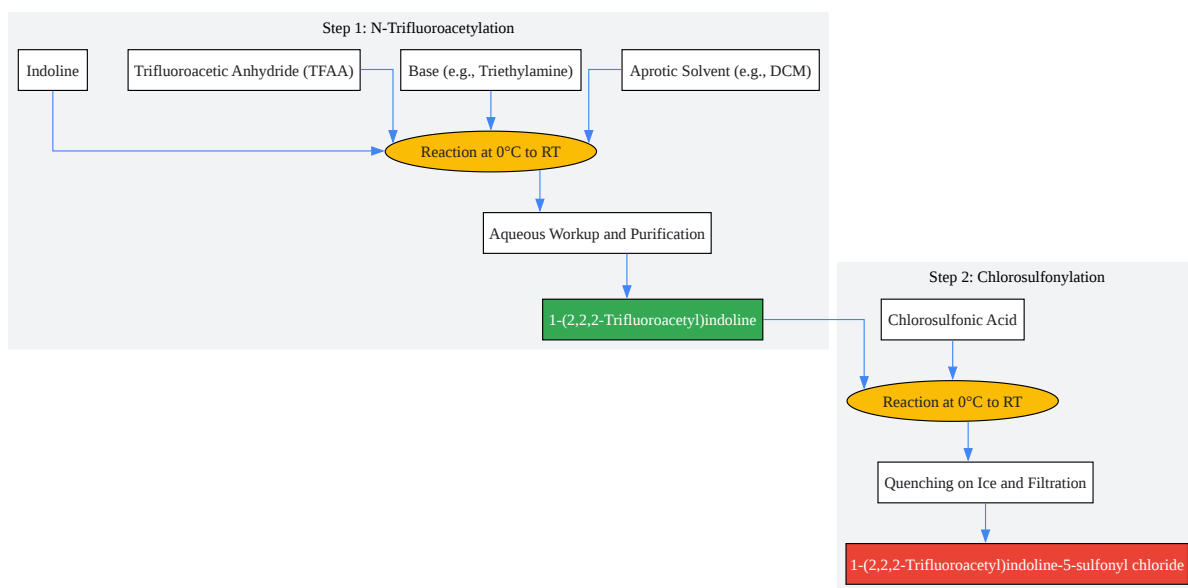
Step 2: Chlorosulfonylation of 1-(2,2,2-Trifluoroacetyl)indoline

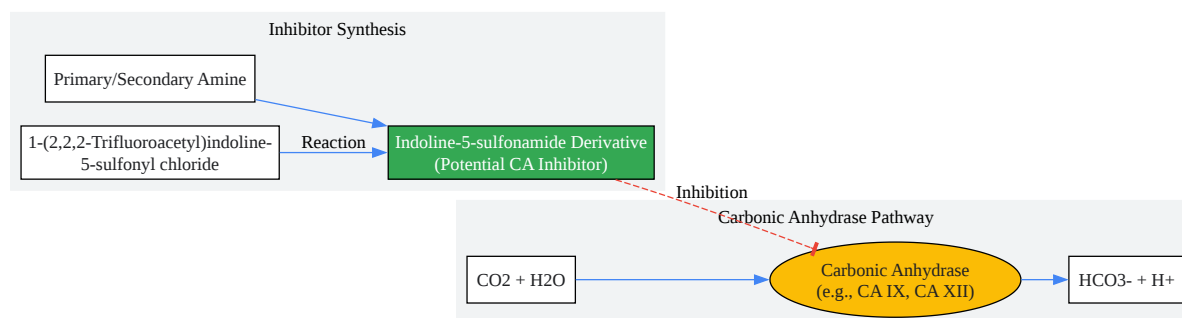
The second step is the electrophilic substitution of the trifluoroacetylated indoline with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the indoline ring.

Experimental Protocol:

- In a flask equipped with a dropping funnel and a gas outlet to neutralize the evolving HCl gas, cool chlorosulfonic acid (3-5 eq) to 0 °C.
- Slowly add 1-(2,2,2-Trifluoroacetyl)indoline (1.0 eq) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- The solid precipitate of **1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride** is collected by filtration.
- Wash the solid with cold water until the filtrate is neutral.
- Dry the product under vacuum to obtain the final compound.

Synthesis Workflow Diagram:





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